

# High background fluorescence in Ac-Arg-Gly-Lys(Ac)-AMC assay

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## Compound of Interest

Compound Name: Ac-Arg-Gly-Lys(Ac)-AMC

Cat. No.: B1450566

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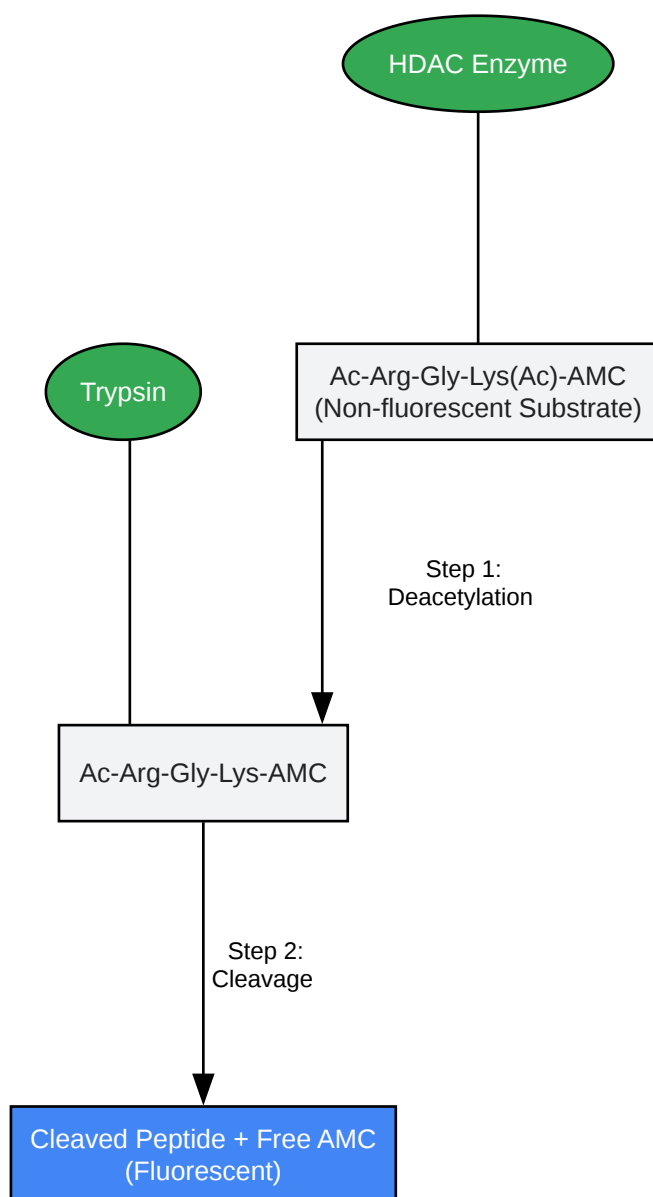
## Technical Support Center: Ac-Arg-Gly-Lys(Ac)-AMC Assay

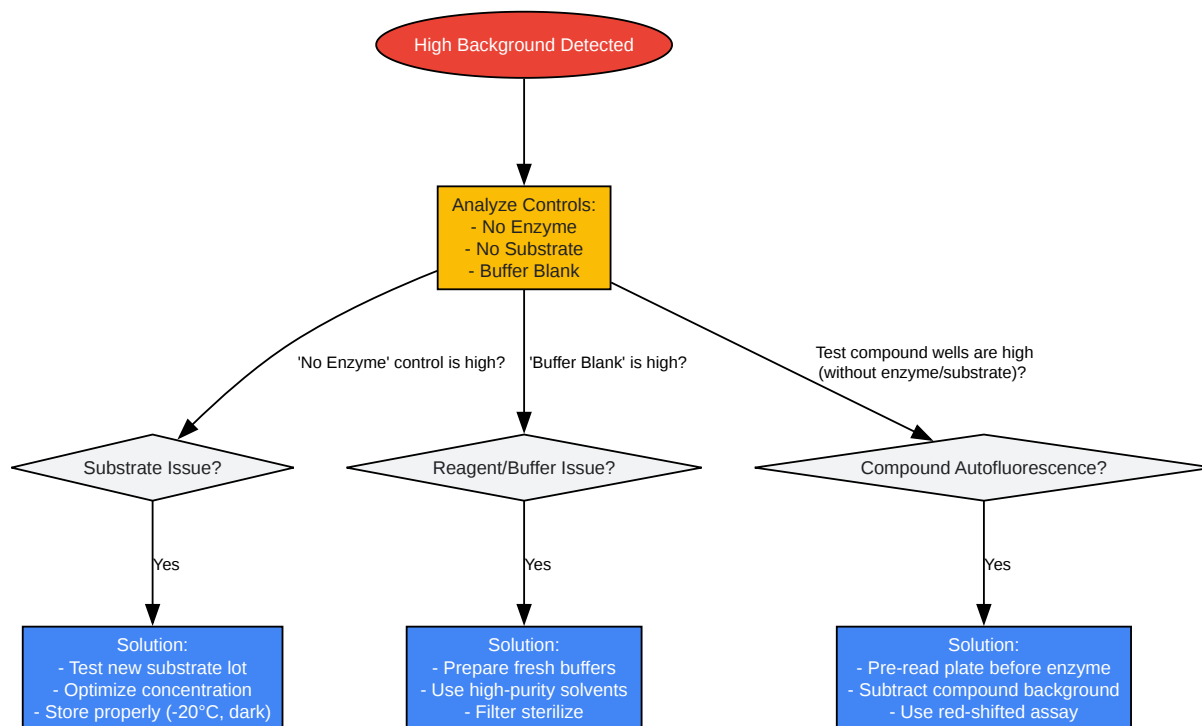
This guide provides troubleshooting advice and answers to frequently asked questions regarding high background fluorescence in the **Ac-Arg-Gly-Lys(Ac)-AMC** assay, a two-step enzymatic reaction often used for measuring histone deacetylase (HDAC) activity.<sup>[1][2][3]</sup>

### Frequently Asked Questions (FAQs)

#### Q1: What is the underlying principle of the Ac-Arg-Gly-Lys(Ac)-AMC assay?

A1: This is a fluorogenic assay designed to measure enzyme activity in two sequential steps.<sup>[2]</sup> First, a histone deacetylase (HDAC) removes the acetyl group from the lysine residue of the substrate.<sup>[1][3]</sup> In the second step, a developing enzyme, typically trypsin, cleaves the peptide bond C-terminal to the now deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.<sup>[1][2]</sup> The fluorescence intensity of the liberated AMC is directly proportional to the HDAC activity.





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## References

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